molecular formula C14H15N3O4 B12181083 N-(1H-indol-1-ylacetyl)glycylglycine

N-(1H-indol-1-ylacetyl)glycylglycine

Cat. No.: B12181083
M. Wt: 289.29 g/mol
InChI Key: CEFOYQJMGXGKSQ-UHFFFAOYSA-N
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Description

Contextualizing Indole-Containing Peptidomimetics in Bioactive Compound Discovery

The indole (B1671886) ring system is a prominent structural motif found in a vast array of natural products and synthetic compounds, endowing them with a wide spectrum of biological activities. Recognized as a "privileged scaffold," its presence in a molecule often correlates with potent pharmacological properties. nih.gov Consequently, indole-based compounds have been extensively investigated, leading to the development of agents for treating neurodegenerative diseases, microbial infections, and cancer. nih.govnih.gov

In the quest for new therapeutics, scientists often turn to peptidomimetics—molecules designed to mimic the structure and function of natural peptides. This approach aims to overcome the inherent limitations of peptides as drugs, such as poor stability and low bioavailability. By incorporating scaffolds like the indole nucleus, researchers can create peptidomimetics with enhanced properties. biosynth.com Indole-based peptidomimetics, for instance, have been synthesized and evaluated as potent antimicrobial agents that can combat multidrug-resistant bacteria by targeting and disrupting their cellular membranes. nih.gov The versatility of the indole core allows for the creation of amphiphilic structures that are crucial for such membrane-targeting actions. nih.gov

Significance of the Glycylglycine (B550881) Dipeptide Scaffold in Peptide Chemistry and Modified Peptides

Glycylglycine (Gly-Gly) holds the distinction of being the simplest dipeptide, formed from two glycine (B1666218) amino acid units. nih.govrsc.org Its simplicity, however, belies its importance in the realm of peptide chemistry. First synthesized in 1901, glycylglycine serves as a fundamental building block for the synthesis of more complex peptides. nih.gov Its well-defined structure, characterized by two peptide bonds and flexible torsion angles, makes it an ideal model for spectroscopic and conformational studies of peptide backbones. rsc.orgchemicalbook.com

Rationale for the Synthesis and Investigation of N-(1H-indol-1-ylacetyl)glycylglycine

The design of this compound is a logical extension of the principles of molecular hybridization in medicinal chemistry. The rationale for its synthesis is rooted in the strategic fusion of the indole and dipeptide scaffolds to create a novel peptidomimetic with potential for unique biological activity.

The key structural feature of this compound is the linkage through the nitrogen atom at position 1 of the indole ring (N-1). While many biologically active indole derivatives, such as the plant hormone auxin (indole-3-acetic acid), are substituted at the carbon-3 position, modification at the N-1 position offers an alternative vector for exploring chemical space. nih.govnih.gov N-acylation of indoles is a known, albeit sometimes challenging, chemical transformation that allows for the attachment of various side chains to the indole nitrogen. rsc.org

By conjugating indole-1-acetic acid with glycylglycine, the resulting molecule, this compound, combines the established bio-potential of the indole nucleus with the peptide-like character of the glycylglycine tail. This design allows researchers to investigate several key questions:

How does positioning the acetyl-dipeptide moiety at N-1, as opposed to the more common C-3, affect the molecule's interaction with biological targets?

Does the glycylglycine tail impart improved solubility or other favorable pharmacokinetic properties to the relatively hydrophobic indole core?

Can the dipeptide portion engage in hydrogen bonding interactions with target proteins, mimicking the binding of natural peptides?

The synthesis of this compound, therefore, provides a tool to probe the structure-activity relationships of N-1 substituted indole peptidomimetics.

Overview of Research Trajectories for this compound and Analogues

Following the successful synthesis of this compound, a number of research avenues can be pursued to fully characterize its potential. These trajectories would likely follow a standard preclinical discovery pipeline.

Broad Biological Screening: The initial step would involve screening the compound against a diverse panel of biological targets. Given the wide-ranging activities of indole derivatives, assays for antimicrobial, antifungal, antiviral, and anticancer activity would be highly relevant. nih.govnih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: To understand which molecular features are critical for any observed activity, a library of analogues would be synthesized. This could involve:

Indole Ring Modification: Introducing various substituents (e.g., halogens, methoxy (B1213986) groups) at different positions on the indole's benzene (B151609) ring.

Dipeptide Modification: Replacing one or both glycine residues with other natural or unnatural amino acids to probe the effects of stereochemistry, charge, and steric bulk.

Linker Modification: Altering the length of the acetyl linker connecting the indole and the dipeptide.

Mechanism of Action Studies: If a promising biological activity is identified, subsequent research would focus on elucidating the compound's mechanism of action. For example, if the compound shows antimicrobial effects, studies would investigate whether it acts by disrupting the bacterial cell membrane, inhibiting a specific enzyme, or another mechanism. nih.gov

Biophysical and Computational Analysis: Techniques such as molecular docking could be used to predict how this compound might bind to potential protein targets. nih.gov Experimental methods like X-ray crystallography or NMR spectroscopy could provide definitive structural insights into these interactions, guiding further optimization of the compound.

Through this systematic investigation, the scientific community can determine the value of this compound as a lead compound and expand the utility of N-1 substituted indoles in the design of new bioactive agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

2-[[2-[(2-indol-1-ylacetyl)amino]acetyl]amino]acetic acid

InChI

InChI=1S/C14H15N3O4/c18-12(16-8-14(20)21)7-15-13(19)9-17-6-5-10-3-1-2-4-11(10)17/h1-6H,7-9H2,(H,15,19)(H,16,18)(H,20,21)

InChI Key

CEFOYQJMGXGKSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Synthetic Methodologies for N 1h Indol 1 Ylacetyl Glycylglycine and Structural Analogues

Strategies for Regioselective Indole (B1671886) N1-Acylation

A significant challenge in the synthesis of N-acylindoles is controlling the regioselectivity of the acylation reaction. The indole nucleus is a π-excessive heterocycle, making it susceptible to electrophilic attack. bhu.ac.in The C-3 position is generally the preferred site for electrophilic substitution due to the greater stability of the resulting cation intermediate. bhu.ac.inresearchgate.net Therefore, achieving selective acylation at the N-1 position requires specific strategies that overcome the intrinsic reactivity of the C-3 position.

Direct N-acylation involves the introduction of the acyl group onto the indole nitrogen in a single step, often requiring conditions that favor N-acylation over C-acylation.

One approach is the direct acylation of indole with a carboxylic acid catalyzed by boric acid. clockss.org In this method, a mixture of indole, the carboxylic acid (such as indol-1-ylacetic acid's precursor), and boric acid in a high-boiling solvent like mesitylene (B46885) is heated under reflux. clockss.org This procedure offers an economical route to N-acylindoles, although the precise role of boric acid in directing the N-acylation is not fully elucidated. clockss.org

Alternative methods utilize more reactive acylating agents. Thioesters, for example, have been employed as stable acyl sources for the chemoselective N-acylation of indoles. nih.gov This method is noted for its mild conditions and tolerance of various functional groups. nih.gov Phase-transfer catalysis has also proven effective, where indole is N-acylated with an acid chloride using sodium hydroxide (B78521) in a dichloromethane-water system with a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate. clockss.org

The table below summarizes various direct N-acylation methods for indoles.

Table 1: Direct N-Acylation Methods for Indoles
Acylating Agent Catalyst/Reagent Solvent Key Features
Carboxylic Acid Boric Acid Mesitylene Economical, direct method. clockss.org
Thioester Not specified Not specified Mild conditions, functional group tolerant. nih.gov
Acid Chloride NaOH, Tetrabutylammonium hydrogen sulfate Dichloromethane Phase-transfer catalysis, efficient. clockss.org

An alternative to direct acylation is to first synthesize an N1-substituted indole precursor which can then be elaborated. Various transition metal-catalyzed cross-coupling reactions are employed to form the N-C bond. Palladium-catalyzed reactions, for instance, can be used for the N-arylation of indoles, which can be influenced by reaction conditions to achieve regioselectivity. nih.gov Similarly, copper-catalyzed C-N cross-coupling reactions are effective for joining amines to the indole nitrogen. organic-chemistry.org

Another strategy involves using N-hydroxyindoles as precursors. In the presence of a Lewis acid, these compounds can act as N-electrophilic indole reagents, enabling C3–N1′ cross-coupling reactions with other indole nucleophiles. researchgate.net While this specific example forms an indole-indole linkage, the principle of activating the nitrogen for coupling is a key concept.

Synthesis of the Glycylglycine (B550881) Dipeptide Moiety

Glycylglycine is the simplest dipeptide, formed from two glycine (B1666218) molecules. wikipedia.orgatamanchemicals.com Its synthesis can be accomplished through both classical solution-phase methods and modern solid-phase techniques.

The first synthesis of glycylglycine was reported in 1901 by Emil Fischer and Ernest Fourneau. wikipedia.orgatamanchemicals.com Their method involved boiling 2,5-diketopiperazine (glycine anhydride), the cyclic dipeptide of glycine, with hydrochloric acid to hydrolyze one of the amide bonds. wikipedia.orgatamanchemicals.com A more contemporary version of this classical approach involves synthesizing 2,5-diketopiperazine from glycine and glycerol, and then hydrolyzing the intermediate with sodium hydroxide, followed by neutralization to yield glycylglycine. google.com

A major challenge in classical peptide synthesis, when coupling two different amino acids, is the lack of chemoselectivity, which can lead to a mixture of four different dipeptides. gcwgandhinagar.com To achieve a specific sequence like glycylglycine (from two identical amino acids), the primary issue is activating the carboxyl group of one molecule without it reacting with the amino group of another molecule of the same kind in an uncontrolled polymerization. gcwgandhinagar.com This is often managed through the use of protecting groups. For the amino group, common protecting groups include benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc), which can be removed after the peptide bond is formed. gcwgandhinagar.com

Solid Phase Peptide Synthesis (SPPS) offers a more controlled and efficient method for preparing peptides like glycylglycine. youtube.com In a typical Fmoc-based SPPS protocol, the first glycine amino acid (with its N-terminus protected by an Fmoc group) is anchored to a solid resin support. youtube.comnih.gov The synthesis proceeds in cycles:

Deprotection: The Fmoc protecting group is removed from the resin-bound glycine, typically using a solution of piperidine (B6355638) in a solvent like DMF, to expose the free amino group. youtube.comnih.gov

Coupling: The second Fmoc-protected glycine molecule is activated using a coupling agent (e.g., HATU, TBTU) and then added to the resin to react with the free amino group of the first glycine, forming the peptide bond. youtube.comnih.gov

Cleavage: Once the dipeptide is assembled, it is cleaved from the resin support using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers. youtube.com

This cyclic process allows for high yields and purity by enabling simple filtration and washing steps to remove excess reagents and byproducts. youtube.com

Amide Bond Formation for N-(1H-indol-1-ylacetyl)glycylglycine Assembly

The final step in the synthesis is the formation of an amide bond between the carboxyl group of the indol-1-ylacetic acid moiety and the N-terminal amino group of the glycylglycine dipeptide. This is a standard peptide coupling reaction.

To facilitate this reaction, the carboxylic acid of indol-1-ylacetic acid must be "activated." This is typically achieved by converting it into a more reactive derivative, such as an acid chloride or an active ester. gcwgandhinagar.com The amino group of the glycylglycine must be unprotected and available for nucleophilic attack. If the glycylglycine was synthesized with a C-terminal protecting group (e.g., an ester), it would be retained during this step to prevent side reactions.

The coupling reaction is often carried out in the presence of coupling reagents that promote amide bond formation while minimizing side reactions and racemization. Common coupling agents include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (1-hydroxybenzotriazole). More advanced methods may utilize organocatalysis, such as with a tropylium (B1234903) ion, to facilitate the reaction under mild conditions. nih.gov Enzymatic strategies, employing ligases or proteases in reverse, also represent a potential green chemistry approach to amide bond formation. nih.gov

The general reaction is as follows: Indol-1-ylacetic acid + Glycylglycine → this compound + H₂O

This condensation is facilitated by the aforementioned activation and coupling strategies to ensure high efficiency and yield of the final product.

Utilization of Carbodiimide-Based Coupling Reagents (e.g., DCC, EDCI)

Carbodiimides are a class of highly effective dehydrating agents widely employed in peptide synthesis to promote the formation of amide bonds. nbinno.com The general mechanism involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. creative-peptides.comvaia.com This intermediate is then susceptible to nucleophilic attack by the amino group of another molecule, leading to the formation of the desired peptide bond and a urea (B33335) byproduct. creative-peptides.com

Dicyclohexylcarbodiimide (DCC) is a classic and cost-effective carbodiimide (B86325) coupling agent. nbinno.com In the synthesis of this compound, DCC would activate the carboxyl group of 1H-indol-1-ylacetic acid, which then reacts with the N-terminal amine of glycylglycine. creative-peptides.com While efficient, a significant drawback of DCC is the formation of dicyclohexylurea (DCU), a byproduct that is sparingly soluble in many common organic solvents, complicating product purification. peptide.com

To mitigate some of the challenges associated with DCC, such as racemization and the formation of N-acylurea byproducts, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often incorporated into the reaction mixture. peptide.comyoutube.com HOBt reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization. peptide.com This active ester then reacts with the amine component to yield the peptide.

Ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDCI or EDC) is a water-soluble carbodiimide that offers a significant advantage over DCC. peptide.com The urea byproduct formed from EDCI is also water-soluble, allowing for its easy removal through aqueous extraction during the work-up procedure. peptide.com This characteristic makes EDCI a preferred reagent in many synthetic protocols, particularly in solid-phase peptide synthesis and for the preparation of larger quantities of peptides where purification can be challenging.

Coupling ReagentStructureKey Features
DCC (Dicyclohexylcarbodiimide)C₁₃H₂₂N₂- Potent dehydrating agent. nbinno.com - Insoluble urea byproduct. peptide.com - Often used with additives like HOBt to suppress side reactions. peptide.comyoutube.com
EDCI (Ethyl-(N',N'-dimethylamino)propylcarbodiimide)C₈H₁₇N₃- Water-soluble coupling agent. peptide.com - Water-soluble urea byproduct, facilitating easier purification. peptide.com

Application of Uronium/Phosphonium-Based Coupling Reagents (e.g., HBTU, HOBt)

Uronium and phosphonium (B103445) salts are another major class of coupling reagents that have gained widespread use in peptide synthesis due to their high efficiency, rapid reaction times, and ability to suppress racemization. peptide.comcreative-peptides.com

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a popular uronium-based coupling reagent. peptide.comwikipedia.org It activates carboxylic acids by forming a stabilized HOBt ester, which then readily reacts with the amine component. wikipedia.org HBTU is known for its mild activation properties and resistance to racemization. wikipedia.org The reactions are typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the released proton. peptide.com An excess of HBTU should be avoided as it can react with the unprotected N-terminus of the peptide. peptide.com

HOBt (1-Hydroxybenzotriazole) , while not a coupling reagent on its own, is a crucial additive used in conjunction with other coupling agents like carbodiimides and uronium salts. creative-peptides.comrsc.org Its primary role is to minimize racemization during the coupling step. peptide.comrsc.org HOBt achieves this by forming an active ester intermediate that is more selective and less prone to epimerization. peptide.comyoutube.com The combination of HBTU and HOBt is frequently used to enhance reaction efficiency and product purity. creative-peptides.com

Other commonly used reagents in this class include TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , which often exhibit even higher reactivity than HBTU. peptide.com

ReagentTypeFunction in Peptide Synthesis
HBTU Uronium Salt- Efficient coupling reagent that forms a stabilized HOBt active ester. peptide.comwikipedia.org - Mild activation and resistance to racemization. wikipedia.org
HOBt Additive- Suppresses racemization when used with coupling reagents. peptide.comrsc.org - Forms more stable and selective active ester intermediates. peptide.comyoutube.com
TBTU Uronium Salt- Highly efficient coupling reagent, similar to HBTU. peptide.com
HATU Uronium Salt- Often preferred in rapid coupling protocols due to high reactivity. peptide.com

Synthetic Approaches for this compound Analogues

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. Modifications can be introduced at the indole ring system or the dipeptide segment, or entirely new indole-dipeptide conjugates can be synthesized.

Modification of the Indole Ring System (e.g., Halogenation, Alkylation)

The indole nucleus is a versatile scaffold that can be readily modified to introduce a variety of substituents. nih.gov

Halogenation of the indole ring can significantly alter the electronic and lipophilic properties of the molecule, which can in turn influence its biological activity. nih.gov Halogen atoms can be introduced at various positions of the indole ring using different methodologies. For instance, enzymatic halogenation using tryptophan halogenases can achieve regiospecific halogenation. nih.gov Chemical methods, such as the use of oxone-halide systems, can also be employed for the selective chlorination and bromination of indoles. organic-chemistry.org The regioselectivity of the halogenation can often be controlled by the electronic properties of the protecting group on the indole nitrogen. organic-chemistry.org

Alkylation of the indole ring can be achieved at either the nitrogen atom (N1) or the carbon at position 3 (C3). nih.gov Achieving N-selectivity can be challenging due to the intrinsic preference for alkylation at the more nucleophilic C3 position. nih.gov However, methods have been developed to control the regioselectivity. For example, copper-hydride catalyzed alkylation of electrophilic indole derivatives has been shown to be ligand-controlled, allowing for selective N- or C3-alkylation. nih.govmit.edu The introduction of alkyl groups can impact the steric and hydrophobic properties of the final compound.

ModificationReagents/MethodsPotential Impact
Halogenation - Tryptophan halogenases nih.gov - Oxone-halide systems organic-chemistry.org- Alters electronic and lipophilic properties. nih.gov
Alkylation - Copper-hydride catalysis with ligand control nih.govmit.edu- Modifies steric and hydrophobic characteristics.

Derivatization of the Glycylglycine Segment

The glycylglycine portion of the molecule can also be modified to create analogues. wikipedia.org Since glycine is the simplest amino acid, lacking a side chain, derivatization typically involves the substitution of one or both glycine residues with other amino acids. This introduces side chains with different properties, such as charge, polarity, and steric bulk.

The synthesis of these dipeptide analogues can be achieved using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. nih.govnih.gov In SPPS, the C-terminal amino acid is first attached to a solid support, followed by sequential coupling and deprotection cycles to build the desired dipeptide chain. nih.gov Coupling reagents such as HBTU/HOBt are commonly used in these syntheses. nih.gov

For example, replacing one of the glycine residues with a cationic amino acid like lysine (B10760008) or histidine could introduce a positive charge to the molecule, potentially influencing its interaction with biological targets. nih.gov

Synthesis of Novel Indole-Dipeptide Conjugates

The synthesis of novel indole-dipeptide conjugates involves the coupling of various indole-containing carboxylic acids with different dipeptides. rsc.orgresearchgate.net These conjugates can be designed to explore a wider range of chemical space and to target specific biological activities.

Solid-phase peptide synthesis (SPPS) is a powerful methodology for the creation of libraries of such conjugates. nih.govresearchgate.net The general strategy involves the synthesis of a dipeptide on a resin, followed by the coupling of an indole carboxylic acid to the N-terminus of the resin-bound dipeptide. nih.gov For instance, a library of peptide-heterocycle hybrids was created by conjugating indole-3-carboxylic acid with various short dipeptide motifs using SPPS. rsc.org

These synthetic strategies allow for the systematic variation of both the indole and the dipeptide components, facilitating the development of novel compounds with tailored properties.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the elucidation of the molecular structure of N-(1H-indol-1-ylacetyl)glycylglycine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy is used to determine the number and types of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the indole (B1671886) ring, the acetyl group, and the two glycine (B1666218) units.

The aromatic protons of the indole ring would likely appear in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. The methylene (B1212753) protons of the acetyl group attached to the indole nitrogen would be expected to produce a singlet at approximately δ 5.0 ppm. nih.gov The methylene protons of the two glycine units would likely appear as distinct signals, potentially as triplets or more complex multiplets due to coupling with the adjacent amide protons, in the region of δ 3.8 to 4.0 ppm. nih.govnih.govnih.govchemicalbook.com The amide (N-H) protons would be expected to show broad signals, the chemical shifts of which can be sensitive to the solvent and concentration.

Expected ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Indole-H 7.0 - 8.0 Multiplet
Acetyl-CH₂ ~5.0 Singlet
Glycine-CH₂ (a) 3.8 - 4.0 Triplet/Multiplet
Glycine-CH₂ (b) 3.8 - 4.0 Triplet/Multiplet
Amide-NH Variable Broad Singlet

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the amide groups and the carboxylic acid would be the most downfield, typically appearing in the range of δ 165-175 ppm. The aromatic carbons of the indole ring would be expected to resonate between δ 110 and 140 ppm. The methylene carbons of the acetyl and glycine moieties would likely be found in the more upfield region of the spectrum, generally between δ 40 and 50 ppm.

Expected ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl (C=O) 165 - 175
Aromatic (C) 110 - 140
Methylene (CH₂) 40 - 50

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, techniques such as electrospray ionization (ESI) would likely be employed. The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, which would confirm the molecular weight of the compound. Further fragmentation analysis could provide additional structural information by identifying characteristic fragments of the indole and glycylglycine (B550881) moieties.

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its various functional groups.

Key expected absorptions include a broad band in the region of 3200-3400 cm⁻¹ corresponding to N-H stretching of the amide groups and a strong absorption band around 1650-1700 cm⁻¹ due to the C=O stretching of the amide and carboxylic acid groups. researchgate.net The C-H stretching of the aromatic indole ring would likely be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching would appear in the 2850-2950 cm⁻¹ region.

Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (Amide) 3200 - 3400
C=O Stretch (Amide/Carboxylic Acid) 1650 - 1700
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 2950

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the isolation and purity assessment of this compound. High-performance liquid chromatography (HPLC) is a commonly used method for determining the purity of a compound. A pure sample would ideally show a single, sharp peak under various conditions. HPLC can also be used for the preparative isolation of the compound. Thin-layer chromatography (TLC) is another valuable technique for monitoring the progress of a chemical reaction and for preliminary purity checks, often visualized under UV light due to the UV-active indole ring.

Investigations of Biological Activities and Molecular Mechanisms

Antimicrobial Efficacy Studies

The indole (B1671886) scaffold is a common feature in a multitude of compounds that exhibit significant antimicrobial properties. Consequently, it is plausible that N-(1H-indol-1-ylacetyl)glycylglycine could demonstrate efficacy against various microbial pathogens.

A number of indole derivatives have demonstrated notable activity against Gram-positive bacteria. For instance, studies on various indole trimers have revealed potent antibacterial effects against species such as Bacillus anthracis and Staphylococcus aureus. nih.gov One investigation highlighted that certain indole trimers exhibited minimum inhibitory concentrations (MICs) below 0.8 µg/mL against these bacteria. nih.gov The presence and position of substituents on the indole ring, such as halogens, have been shown to significantly impact the potency and spectrum of activity. nih.gov Given these precedents, this compound may possess inhibitory activity against Gram-positive organisms, although its specific efficacy would require empirical validation.

Illustrative Data on Related Indole Derivatives Against Gram-Positive Bacteria Note: The following data is for related indole compounds and not this compound.

Compound Class Test Organism MIC (µg/mL) Reference
Indole Trimer (SAB-J78) Bacillus anthracis 1.56 nih.gov
Indole Trimer (SAB-7f-R1) Staphylococcus aureus 3.1 nih.gov

The outer membrane of Gram-negative bacteria presents a formidable barrier to many antimicrobial agents. However, various indole derivatives have been developed that show activity against these challenging pathogens. For example, certain indole-3-carboxylic acid conjugates with dipeptides have demonstrated good antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. nih.gov In some cases, these conjugates were found to be more potent than the standard drug ciprofloxacin. nih.gov The design of such hybrid molecules often aims to exploit bacterial transport systems or to increase penetration of the outer membrane. The glycylglycine (B550881) moiety in this compound might facilitate its uptake by peptide transporters in Gram-negative bacteria.

Illustrative Data on Related Indole Derivatives Against Gram-Negative Bacteria Note: The following data is for related indole compounds and not this compound.

Compound Class Test Organism MIC (µg/mL) Reference
Indole dipeptide conjugate (6g) Escherichia coli 12.5 nih.gov
Indole-3-acetic acid derivative (5e) Pseudomonas aeruginosa 3.12 nih.gov

The antifungal potential of indole derivatives is also well-documented. researchgate.net Conjugates of indole-3-carboxylic acid with dipeptides have shown very good activity against fungal strains like Candida albicans and Aspergillus niger. nih.gov Some of these compounds exhibited efficacy comparable to or greater than the standard antifungal drug fluconazole. nih.gov The mechanism of action for some antifungal indole derivatives is thought to involve the inhibition of key fungal enzymes, such as lanosterol-14-alpha demethylase. nih.gov Therefore, it is conceivable that this compound could exert antifungal effects.

Illustrative Data on Related Indole Derivatives Against Fungi Note: The following data is for related indole compounds and not this compound.

Compound Class Test Organism MIC (µg/mL) Reference
Indole dipeptide conjugate (6g) Candida albicans 50 nih.gov
Indole-triazole conjugate (6f) Candida albicans 2 mdpi.com

The mechanisms by which indole derivatives exert their antimicrobial effects are varied. Some have been shown to disrupt the integrity of the bacterial cell membrane. mdpi.com For instance, certain indole-3-carboxamido-polyamine conjugates were found to perturb the bacterial membrane of both Gram-positive and Gram-negative bacteria. mdpi.com This disruption can lead to the leakage of intracellular contents and cell death. Other proposed mechanisms for indole-based antimicrobials include the inhibition of DNA gyrase and the targeting of quorum sensing pathways. nih.govnih.gov The indole moiety of this compound could potentially interact with and disrupt microbial membranes, a hypothesis that would require experimental verification through membrane permeabilization assays.

Biochemical and Enzymatic Target Interactions

The dipeptide structure of this compound suggests that it may interact with enzymes that recognize peptide bonds.

The glycylglycine portion of this compound contains a peptide bond that could be a substrate for various proteases and peptidases. These enzymes are ubiquitous in biological systems and play critical roles in microbial physiology. If the compound is taken up by a microbial cell, it could be hydrolyzed by intracellular peptidases. This cleavage could potentially release the indole-1-acetic acid moiety, which might then exert a biological effect. In plants and some bacteria, indole-3-acetic acid is a substrate for enzymes like the Gretchen Hagen 3 (GH3) amido synthetases, which conjugate it to amino acids. nih.gov While this is a synthetic rather than a degradative pathway, it demonstrates that the indole acetic acid structure is recognized by specific enzymes. The susceptibility of this compound to enzymatic cleavage would be a key factor in its metabolic fate and potential mode of action within a biological system.

Exploration of Interactions with Enzymes Involved in Indole Metabolism

The metabolic fate of indole and its derivatives is a complex process primarily orchestrated by gut microbiota and host enzymes. In the gut, microbial enzymes, such as tryptophanase, are responsible for converting tryptophan into various indole compounds, including indole itself, indole-3-acetic acid (IAA), and indole-3-propionic acid. nih.govnih.gov Once absorbed, these compounds can be further metabolized by host enzymes in the liver. nih.gov

A key family of enzymes involved in the metabolism of indole compounds is the cytochrome P450 (CYP) superfamily. nih.govwikipedia.org For instance, the indole alkaloid mitragynine (B136389) undergoes extensive phase I metabolism facilitated by P450 enzymes, which perform reactions like O-demethylation and hydrolysis. wikipedia.org Similarly, indole itself is metabolized by several CYP enzymes, leading to the production of metabolites like indoxyl sulfate. nih.gov Given the presence of the indole moiety, this compound would likely be a substrate for various metabolic enzymes, potentially including CYPs, that process indole derivatives. The glycylglycine dipeptide portion would likely be targeted by peptidases, leading to cleavage of the peptide bonds.

Table 1: Key Enzymes in the Metabolism of Related Indole Compounds This table is interactive. Click on the headers to sort.

Enzyme Family Specific Enzyme Example Substrate (Related Compound) Metabolic Action Reference
Tryptophanase Tryptophanase Tryptophan Conversion to indole nih.gov
Cytochrome P450 CYP2E1 Indole Conversion to metabolites (e.g., indoxyl sulfate) nih.gov

Analysis of Tryptophan Synthase Modulation

Tryptophan synthase (TrpS) is a crucial enzyme complex in the biosynthesis of tryptophan from indole and L-serine. nih.gov The complex consists of α and β subunits that work in a coordinated fashion. The α-subunit produces indole from indole-3-glycerol phosphate (B84403) (IGP), which then travels through a 25-Å internal tunnel to the β-subunit. nih.govpnas.org In the β-subunit, indole reacts with an aminoacrylate intermediate derived from L-serine to form L-tryptophan. nih.gov

Studies on related indole compounds show that the TrpS β-subunit is promiscuous and can accept various indole analogs as substrates to synthesize noncanonical amino acids. nih.govpnas.org For example, the enzyme can utilize most halogenated and methylated indoles. pnas.org Directed evolution experiments have successfully engineered the TrpS β-subunit to function as a stand-alone enzyme, showing enhanced activity with indole derivatives like 5-bromoindole. nih.govpnas.org In some bacteria, the tryptophan synthase α-subunit, when expressed without the β-subunit, has been shown to release indole. nih.gov The structure of this compound, featuring a substitution at the N-1 position of the indole ring, suggests it is unlikely to be a direct substrate for tryptophan synthase in the same manner as indole. However, its structural similarity to indole could potentially allow it to interact with the enzyme, possibly acting as an inhibitor or modulator, although this remains speculative without direct experimental evidence.

Modulation of Biological Receptors and Signaling Pathways

Studies on Proteinase-Activated Receptor 1 (PAR-1) Ligand Interactions

Protease-Activated Receptor 1 (PAR-1) is a G protein-coupled receptor that is uniquely activated by proteolytic cleavage of its N-terminus by proteases like thrombin. nih.gov This cleavage reveals a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate signaling. nih.gov PAR-1 is a key thrombin receptor on platelets and is involved in various inflammatory processes. nih.gov

Research into PAR-1 antagonists has led to the development of indole-based peptide mimetics. A series of such compounds, featuring a basic amine at the C-terminus, have been shown to be high-affinity PAR-1 ligands, with some exhibiting IC₅₀ values as low as 25 nM. nih.gov These synthetic antagonists effectively block platelet aggregation induced by PAR-1 agonists. nih.gov Given that this compound combines an indole moiety with a peptide backbone, it shares structural features with these indole-based peptide mimetic PAR-1 ligands. This structural resemblance suggests a potential, though unconfirmed, ability to interact with PAR-1, possibly acting as a competitive ligand.

Investigation of Auxin Signaling Pathway Influence

In plants, auxin is a critical phytohormone, with indole-3-acetic acid (IAA) being its major natural form. nih.govnih.gov The auxin signaling pathway involves the TIR1/AFB F-box proteins, which act as auxin co-receptors. nih.govnih.gov In the presence of auxin, these receptors bind to Aux/IAA transcriptional repressor proteins, leading to their degradation and the subsequent activation of auxin response genes. nih.govmdpi.com

Studies have shown that other indole compounds can also influence this pathway. For example, indole-3-propionic acid (IPA), a microbe-derived indole compound, exhibits auxin-like activity by directly binding to the TIR1/AFB-Aux/IAA co-receptor complex, thereby modulating lateral root development in plants. nih.govresearchgate.net The core of this interaction is the indole ring, which fits into the binding pocket of the TIR1/AFB receptors. nih.govresearchgate.net The N-(1H-indol-1-ylacetyl) moiety of this compound is structurally similar to IAA. This similarity suggests that the compound could potentially interact with the auxin signaling pathway, possibly mimicking or antagonizing the effects of natural auxins.

Table 2: Indole Compounds and Their Interaction with the Auxin Signaling Pathway This table is interactive. Click on the headers to sort.

Indole Compound Role/Activity Mechanism of Action Reference
Indole-3-acetic acid (IAA) Natural Phytohormone (Auxin) Binds to TIR1/AFB co-receptors, promoting degradation of Aux/IAA repressors. nih.govnih.gov

Anti-Inflammatory Investigations

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many compounds with anti-inflammatory properties. chesci.com Numerous studies have demonstrated that indole derivatives can exert anti-inflammatory effects through various mechanisms.

One key mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a hallmark of many anti-inflammatory drugs. chesci.com For instance, certain [2-{[(4-substituted)-pyridin-2yl]carbonyl}-(6 or 5-substituted)-1H-indol-3-yl]acetic acid analogues showed selectivity for COX-2 over COX-1. chesci.com Another critical pathway involves the suppression of pro-inflammatory mediators. A study on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives found they effectively inhibited the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. rsc.org Furthermore, brominated indoles isolated from marine molluscs have been shown to inhibit the translocation of the transcription factor NF-κB, a central regulator of the inflammatory response. nih.gov

Given that this compound contains the indole core structure common to these anti-inflammatory agents, it is plausible that it could exhibit similar activities.

Table 3: Anti-Inflammatory Mechanisms of Related Indole Compounds This table is interactive. Click on the headers to sort.

Indole Derivative Class Mechanism of Action Key Findings Reference
Indole/pyrimidine hybrids Inhibition of inflammatory pathways Serve as potential anti-inflammatory agents based on in vivo and computational studies. benthamdirect.com
Indole-3-yl acetic acid analogues Selective COX-2 inhibition Compounds showed selectivity for COX-2 over COX-1. chesci.com
Indole-2-formamide derivatives Inhibition of pro-inflammatory cytokines Inhibited LPS-induced release of NO, IL-6, and TNF-α. rsc.org

Neuroprotective Activity Assessments

Bioactive peptides and amino acid conjugates are increasingly recognized for their potential neuroprotective effects, which are mediated through several mechanisms including antioxidant activity, anti-inflammatory action, and modulation of neurotransmitter systems. nih.govnih.gov

Peptides derived from food sources like walnuts have demonstrated significant neuroprotective properties. mdpi.com For example, walnut-derived peptides such as GGW, VYY, and LLPF were found to protect PC12 cells from glutamate-induced damage by reducing intracellular reactive oxygen species (ROS), increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), and inhibiting calcium influx. mdpi.com Similarly, fish-derived peptides have shown promise in reducing oxidative stress in models of neurodegenerative disease. nih.gov The neuroprotective mechanisms of these peptides are often linked to their ability to combat oxidative stress and inflammation, which are key pathological features of neurodegeneration. nih.govmdpi.com

This compound is a conjugate of an indole derivative and a dipeptide (glycylglycine). This structure combines the known biological potential of the indole nucleus with the neuroprotective possibilities of a peptide chain. The indole portion itself is related to neuroactive compounds, and the dipeptide component could confer properties similar to those observed in other neuroprotective peptides, such as antioxidant and anti-inflammatory effects.

Exploratory Bioactivity Screening (e.g., anticancer potential as an indole derivative)

While direct experimental studies on the biological activities of this compound are not available in public literature, its chemical structure, which combines an indole moiety with a dipeptide, suggests a rationale for its inclusion in exploratory bioactivity screening, particularly for anticancer potential. The indole nucleus is a well-established "privileged motif" in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and its versatility as a scaffold for designing therapeutic agents. jcchems.com

The investigation into indole derivatives as potential anticancer agents is extensive. jcchems.comresearchgate.net These compounds have been shown to act through various mechanisms, making them attractive candidates for cancer chemotherapy. ingentaconnect.comnih.gov The rationale for screening a compound like this compound for anticancer activity would be based on the known bioactivities of other indole derivatives.

Detailed Research Findings from Related Indole Derivatives

Research into the anticancer properties of the indole scaffold has revealed its involvement in multiple cellular processes critical to cancer progression. An exhaustive literature survey indicates that indole derivatives are associated with inducing apoptosis (programmed cell death) and disrupting tubulin assembly, a key process in cell division. ingentaconnect.com Furthermore, they have been implicated in the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR pathway and the regulation of estrogen-mediated activity, both of which are often dysregulated in cancer. ingentaconnect.comnih.gov

The versatility of the indole structure allows for the development of compounds that can target a wide array of molecular targets. jcchems.com These include, but are not limited to, aromatase, tubulin, microtubules, estrogen receptors, DNA, topoisomerase, and histone deacetylases (HDACs). ingentaconnect.comnih.gov The ability of indole derivatives to mimic peptide structures and bind reversibly to various enzymes presents significant opportunities for the development of novel drugs with distinct mechanisms of action. chula.ac.thresearchgate.net

Given this context, an exploratory screening of this compound would likely begin with general cytotoxicity assays against a panel of human cancer cell lines. The selection of cell lines would ideally represent a variety of cancer types to identify any potential selective activity.

A hypothetical initial screening cascade for this compound could be structured as follows:

Table 1: Hypothetical Initial Anticancer Screening of this compound

Cell LineCancer TypeAssay TypeParameter MeasuredHypothetical Result (IC₅₀ in µM)
MCF-7Breast CancerMTT AssayCell Viability> 100
MDA-MB-231Breast CancerSRB AssayCell Viability75.2
A549Lung CancerMTT AssayCell Viability89.4
HCT116Colon CancerSRB AssayCell Viability65.8
PC-3Prostate CancerMTT AssayCell Viability> 100
HeLaCervical CancerSRB AssayCell Viability52.1

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) are colorimetric assays used to determine cell viability.

Following initial findings, if any significant and selective activity is observed, further mechanistic studies would be warranted. For instance, if the compound shows notable activity against a specific cell line, subsequent investigations could explore its effect on the cell cycle, apoptosis induction, or specific enzyme inhibition.

Table 2: Potential Mechanistic Follow-up Studies

Assay TypePurposePotential TargetHypothetical Outcome
Cell Cycle Analysis (Flow Cytometry)To determine if the compound arrests cell division at a specific phase.Cell Cycle CheckpointsG2/M phase arrest
Annexin V/PI StainingTo quantify the induction of apoptosis.Apoptotic PathwaysIncreased percentage of apoptotic cells
Tubulin Polymerization AssayTo investigate interference with microtubule formation.TubulinInhibition of tubulin polymerization
Kinase Inhibition AssayTo screen for inhibition of key cancer-related kinases.PI3K, Akt, mTORModerate inhibition of Akt phosphorylation

The glycylglycine portion of the molecule could also play a role in its biological profile. nih.gov While often used as a simple, biocompatible linker, dipeptides can influence the solubility and cellular uptake of a compound. nih.govatamanchemicals.com The presence of the glycylglycine moiety might enhance the bioavailability of the indole core, potentially leading to improved therapeutic efficacy compared to the indole moiety alone. nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design

Impact of Indole (B1671886) Ring Substitutions on Bioactivity

The indole nucleus is a prevalent scaffold in numerous bioactive compounds, and its substitution pattern is a critical determinant of activity. nih.gov The introduction of different functional groups at various positions on the indole ring can profoundly alter the electronic properties, steric profile, and hydrogen-bonding capacity of the molecule, thereby influencing its interaction with biological targets.

The position and electronic nature of substituents on the indole ring significantly influence the bioactivity of indole derivatives. Studies on various indole-based compounds have demonstrated that substituents at the C-5 position can enhance anti-tumor activity, whereas substitutions at the C-7 position may drastically reduce it. nih.gov

The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a crucial role. Computational studies reveal that in-plane adjacent groups can increase the electron density of the indole ring, while out-of-plane long substituent groups have a lesser effect. researchgate.net For instance, research on indole derivatives designed as benzodiazepine (B76468) receptor (BzR) ligands showed that the nature of the substituent at the 5-position (e.g., H, Cl, or NO₂) could determine which of two potential binding conformations the molecule adopts within the receptor cavity. nih.gov This led to the classification of 5-H indole derivatives and 5-Cl/NO₂ derivatives as distinct "families" of ligands, each with its own unique structure-affinity relationships. nih.gov

Theoretical models have been developed to predict the properties of substituted indoles. These models indicate that computational methods can accurately predict the excited state energies of indoles bearing electron-withdrawing groups. nih.gov This predictive power is valuable for the rational design of new derivatives with specific electronic characteristics. nih.gov

Table 1: Effect of Indole Ring Substitutions on Bioactivity

PositionSubstituent TypeGeneral Effect on BioactivityExample
C-5 Electron-withdrawing (e.g., -NO₂, -Cl)Can alter binding mode and enhance affinity for certain receptors. nih.gov5-NO₂ and 5-Cl derivatives show distinct binding from 5-H derivatives at the BzR. nih.gov
C-5 VariousCan enhance anti-proliferative activity. nih.govIntroduction of substituents at C-5 enhanced anti-tumor activity in certain models. nih.gov
C-7 VariousCan significantly reduce anti-proliferative activity. nih.govIntroduction of a substituent at C-7 greatly diminished activity in some compounds. nih.gov

Influence of Indole Ring Modifications on Receptor Binding Affinity

Modifications to the indole ring have a direct and measurable impact on receptor binding. In studies of indol-3-yl-tetramethylcyclopropyl ketones as cannabinoid receptor (CB2) ligands, various indole ring substitutions were found to have diverse effects on binding affinity for both CB2 and CB1 receptors. nih.govresearchgate.net While these substitutions were often detrimental to agonist activity, they sometimes led to an improvement in CB2/CB1 binding selectivity. nih.govresearchgate.net

For example, substitutions at the 5-position of the indole core with groups like bromine, fluorine, or methyl were reported to be unfavorable for both binding and functional activity at cannabinoid receptors. researchgate.net Conversely, substitutions at the 6- and 7-positions were associated with high CB1 binding affinity in some synthetic cannabinoids. researchgate.net This highlights the critical role of substituent position in defining receptor interaction and selectivity.

In a different context, studies of indole derivatives targeting G-quadruplexes (G4s) found that specific ligands could not only bind effectively but also discriminate between different G4 structures, such as parallel and hybrid topologies. nih.gov Nuclear Magnetic Resonance (NMR) studies of a promising indole derivative suggested a binding mode involving the external tetrads of the G4 structure, with a 2:1 ligand-to-quadruplex ratio. nih.gov

Table 2: Influence of Indole Substitutions on Receptor Binding

Receptor TargetIndole PositionSubstituentObserved Effect on Binding AffinityReference
Benzodiazepine Receptor (BzR) 5-Cl, -NO₂Defines a specific binding conformation, interdependent effects on potency. nih.gov
Cannabinoid Receptor 2 (CB2) VariousGeneralGenerally detrimental to agonist activity, but could improve selectivity. nih.govresearchgate.net
Cannabinoid Receptor 1 (CB1) 5-Br, -F, -CH₃Detrimental to binding affinity. researchgate.net
Cannabinoid Receptor 1 (CB1) 6-ClHigher affinity compared to 5-chloro substitution. researchgate.net

Role of the Glycylglycine (B550881) Dipeptide Length and Side Chain Modifications

The dipeptide portion of the molecule, glycylglycine, serves as more than just a spacer. Its length, flexibility, and the potential for side-chain modifications are key factors in modulating biological activity. Glycylglycine is the simplest dipeptide, formed from two glycine (B1666218) residues. wikipedia.orgnih.gov

The length of the peptide chain connecting a pharmacophore to another molecular moiety can significantly impact receptor interaction. While direct studies on extending the glycylglycine linker in N-(1H-indol-1-ylacetyl)glycylglycine are not widely reported, principles from related fields offer valuable insights. For instance, in the design of cyclic antimicrobial peptides, altering the ring size (and thus the peptide length) was a successful strategy. nih.gov Increasing the peptide ring size from 10 to 14 residues allowed researchers to dissociate desired antimicrobial activity from unwanted hemolytic activity. nih.gov

This principle suggests that extending the linear glycylglycine linker to a tripeptide or longer could alter the molecule's conformational flexibility and its ability to span binding sites on a target receptor. Such modifications could potentially lead to enhanced affinity or a change in the pharmacological profile. The synthesis of novel dipeptide derivatives containing an indole-3-carboxylic acid moiety has shown that peptide-heterocycle hybrids can possess significant biological activities, such as antimicrobial effects, which are validated through molecular docking studies. nih.gov

Chirality is a critical factor in the biological activity of peptides. Glycine is the only achiral proteinogenic amino acid. Introducing a chiral center by replacing one or both glycine residues with a chiral amino acid (e.g., L-Alanine or D-Alanine) would profoundly impact the molecule's three-dimensional structure and its interactions with chiral biological macromolecules like receptors and enzymes.

Studies on cyclic peptides have shown that substituting L-amino acids with their D-enantiomers can disrupt secondary structures like beta-sheets and alter the peptide's amphipathicity (the separation of polar and nonpolar faces). nih.gov In one case, the introduction of a D-amino acid resulted in a peptide with a higher therapeutic index, indicating greater specificity for microbial cells over host cells. nih.gov This demonstrates that chirality can be strategically employed to fine-tune the biological profile of a peptide-containing molecule, potentially improving its selectivity and reducing off-target effects. Therefore, synthesizing analogs of this compound with chiral amino acids could lead to compounds with novel or improved biological properties.

Analysis of Linker Chemistry Between Indole and Dipeptide Moieties

The chemical nature of the linker that connects the indole nucleus to the dipeptide is a crucial and tunable element in molecular design. The acetyl group (-CH₂CO-) in this compound provides a certain degree of flexibility and specific chemical properties. Modifying this linker can affect the compound's stability, solubility, and its ability to orient the two main pharmacophoric groups correctly for optimal receptor binding.

Research into other classes of indole-based inhibitors provides a clear precedent for the importance of linker chemistry. In the development of autotaxin (ATX) inhibitors based on an indole-3-carboxylic acid core, the linker played a decisive role in the activity. nih.gov An initial design using an acylhydrazone linker resulted in compounds with poor activity. nih.gov However, by applying a principle of amide bond reversal and replacing the acylhydrazone with a urea (B33335) linker, a new series of compounds was generated with significantly improved, submicromolar activities. nih.gov This highlights that even subtle changes in the linker's atoms and their connectivity can lead to dramatic improvements in biological potency. This principle could be applied to this compound, where replacing the acetyl linker with alternatives like urea, carbamate, or other bioisosteres could yield analogs with enhanced performance.

Table 3: Comparison of Linker Chemistry in Indole-Based Inhibitors

Lead Compound MoietyLinker TypeResulting ActivityReference
Indole-3-carboxylic acid AcylhydrazonePoor (IC₅₀ > 3.49 µM) nih.gov
Indole-3-carboxylic acid UreaObvious Improvements (Submicromolar) nih.gov

Conformational Analysis and Bioactive Conformation Prediction

The three-dimensional structure of this compound is critical for its biological function. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt and to predict which of these conformers is the "bioactive" one—the specific shape it assumes when binding to its biological target.

Computational methods, such as molecular mechanics and quantum chemical calculations, are instrumental in exploring the potential energy surface of this compound. These methods can systematically vary the rotatable bonds within the molecule to identify low-energy conformers. Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule in a solvated environment, revealing the accessible conformational states and the transitions between them.

The prediction of the bioactive conformation often involves comparing the conformational profiles of active and inactive analogs. nih.gov By identifying the conformations that are unique to the active compounds, it is possible to generate a hypothesis about the required three-dimensional arrangement of key pharmacophoric features for biological activity. For this compound, key features would likely include the indole ring, the amide functionalities, and the terminal carboxylate group.

Table 1: Key Torsional Angles in this compound for Conformational Analysis

Torsional AngleDescriptionExpected Influence on Conformation
ω1 (C-N-Cα-C)Peptide bond between the acetyl group and the first glycineLikely to be predominantly trans due to steric hindrance from the indole ring.
φ1 (N-Cα-C-N)Rotation around the N-Cα bond of the first glycineSignificantly restricted by the bulky indol-1-ylacetyl group.
ψ1 (Cα-C-N-Cα)Rotation around the C-N bond between the two glycine residuesInfluenced by the orientation of the first glycine and potential intramolecular interactions.
φ2 (N-Cα-C-O)Rotation around the N-Cα bond of the second glycineExpected to have more freedom compared to φ1, but still influenced by the overall chain conformation.
ψ2 (Cα-C-O-H)Rotation around the C-O bond of the terminal carboxyl groupDetermines the orientation of the acidic proton or charged carboxylate.

The table above outlines the critical torsional angles that define the conformational space of this compound. A systematic exploration of these angles is necessary to map the potential energy landscape and identify stable conformers.

Design Principles for Optimizing Potency and Selectivity

Modifications of the Indole Moiety:

The indole nucleus is a common scaffold in medicinal chemistry, and its substitution pattern is often critical for activity. nih.govnih.gov For this compound, modifications to the indole ring could be explored to enhance binding affinity and selectivity.

Substitution on the Indole Ring: Introducing substituents at various positions of the indole ring (e.g., positions 2, 3, 4, 5, 6, or 7) could probe for additional binding pockets on the target protein. For instance, introducing hydrophobic groups could enhance interactions with nonpolar regions of the binding site, while polar groups could form new hydrogen bonds.

Bioisosteric Replacement: The indole ring could be replaced with other bicyclic or monocyclic aromatic systems to investigate the importance of the specific electronic and steric properties of the indole nucleus.

Alterations to the Glycylglycine Backbone:

The dipeptide linker plays a crucial role in positioning the terminal carboxylate group relative to the indole moiety. Modifications to this linker can alter the conformational flexibility and the spatial arrangement of the pharmacophoric groups.

Amino Acid Substitution: Replacing one or both glycine residues with other amino acids (e.g., alanine, β-alanine, or D-amino acids) would introduce steric constraints and alter the conformational preferences of the backbone. researchgate.net This could lead to a more pre-organized conformation that better fits the binding site, potentially increasing potency.

Peptide Bond Isosteres: Replacing the amide bonds with isosteres that are resistant to enzymatic degradation could improve the metabolic stability of the compound.

Modifications of the Terminal Carboxylate Group:

The terminal carboxylate is likely a key interaction point, potentially forming salt bridges or hydrogen bonds with the biological target.

Esterification or Amidation: Converting the carboxylic acid to an ester or an amide would neutralize the negative charge and could probe the importance of this charge for binding.

Bioisosteric Replacement: Replacing the carboxylate with other acidic functional groups, such as a tetrazole or a phosphonate, could modulate the pKa and the geometry of the acidic center, potentially leading to improved interactions.

Table 2: Proposed Design Strategies for Analogs of this compound

Modification StrategyRationalePotential Outcome
Indole Ring Substitution Probe for additional binding interactions and modulate electronic properties.Enhanced potency and/or selectivity.
Backbone Amino Acid Scan Alter conformational flexibility and introduce new side-chain interactions.Improved bioactive conformation and potency.
Terminal Group Modification Investigate the role of the acidic group in binding.Determine the necessity of the negative charge for activity.
Linker Length Variation Change the distance between the indole and carboxylate pharmacophores.Optimize spatial arrangement for improved binding.

The systematic application of these design principles, coupled with computational modeling and experimental testing, would be a powerful approach to elucidate the SAR of this compound and to develop analogs with optimized therapeutic potential.

Computational and Theoretical Chemistry Applications in Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target, typically a protein). This method is fundamental in rational drug design for predicting the binding affinity and mode of a ligand to its target.

In hypothetical research, N-(1H-indol-1-ylacetyl)glycylglycine would be docked into the binding site of a relevant biological target. The simulation would calculate the binding energy, representing the strength of the interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues of the target protein, would be identified. For example, the indole (B1671886) ring could engage in π-π stacking with aromatic residues, while the glycylglycine (B550881) moiety could form hydrogen bonds.

Table 1: Hypothetical Molecular Docking Data for this compound (Note: This table is illustrative of potential research data and is not based on published results.)

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
Hypothetical Kinase A-8.5Phe123, Leu45, Asp98π-π stacking, Hydrophobic, Hydrogen Bond
Hypothetical Protease B-7.2Trp78, Val99, Gly150Hydrophobic, Hydrogen Bond
Hypothetical Receptor C-9.1Tyr201, Arg250, Ser180π-π stacking, Ionic, Hydrogen Bond

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic nature of molecular systems over time. An MD simulation would model the movement and interaction of every atom in a system containing this compound and its target protein, typically solvated in water.

This technique allows researchers to observe the stability of the ligand-protein complex, conformational changes in both the ligand and the protein upon binding, and the dynamics of water molecules in the binding site. The results can validate docking poses and provide a more accurate estimation of binding free energy by accounting for flexibility and entropy.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to study the electronic structure of a molecule. For this compound, these calculations could determine properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

This information is critical for understanding the molecule's intrinsic reactivity. The HOMO-LUMO energy gap can indicate chemical stability, while the electrostatic potential can predict sites susceptible to electrophilic or nucleophilic attack, thereby guiding the synthesis of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

QSAR modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally determined biological activities would be required.

Molecular descriptors (physicochemical, topological, and electronic properties) would be calculated for each compound. Statistical methods would then be used to create a model that could predict the activity of new, untested analogues, thereby prioritizing the synthesis of the most promising candidates.

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening involves using computational methods to search large databases of chemical compounds for molecules that are likely to bind to a specific drug target. Starting with this compound as a lead compound, a virtual library of novel analogues could be designed by systematically modifying its chemical structure.

This virtual library would then be screened against a biological target using techniques like molecular docking. The goal is to identify new derivatives with potentially improved binding affinity, selectivity, or other pharmacological properties before committing resources to their chemical synthesis and experimental testing.

No Publicly Available Research Data Found for this compound

A comprehensive search of publicly accessible scientific literature and databases has revealed no specific research data on the chemical compound this compound. Despite extensive queries targeting various aspects of its potential bioactivity and assessment methodologies, no studies detailing its in vitro or in vivo properties, nor its application in advanced drug discovery models, could be located.

The investigation sought to populate a detailed article focusing exclusively on this compound, structured around advanced research models and methodologies for bioactivity assessment. However, the foundational information required to generate scientifically accurate content for the specified sections and subsections is absent from the public domain.

The intended article structure included:

Advanced Research Models and Methodologies for Bioactivity Assessment

Fragment-Based Drug Discovery (FBLD) Strategies for Indole (B1671886) and Peptide Mimetics

While the individual components of the compound's name—indole and glycylglycine (B550881)—are common motifs in medicinal chemistry, and general information on these classes of molecules is abundant, the specific conjugate "N-(1H-indol-1-ylacetyl)glycylglycine" does not appear to have been the subject of published research. For instance, studies on "Indolylacryloylglycine" and "Glycylglycine" exist, but these are structurally distinct from the requested compound.

Consequently, without any foundational scientific data, it is not possible to generate the requested article while adhering to the principles of scientific accuracy and strict adherence to the provided outline.

Future Directions and Emerging Research Avenues

Development of Next-Generation Indole-Peptidomimetics with Enhanced Properties

The development of next-generation indole-peptidomimetics is centered on optimizing their pharmacological properties to create more effective and safer therapeutic agents. Key areas of focus include enhancing antimicrobial potency, improving selectivity, and increasing metabolic stability.

Researchers are actively designing and synthesizing novel indole-based peptidomimetics with potent activity against a range of pathogens. For instance, studies have focused on creating amphiphilic indole-based peptidomimetics that can effectively target and disrupt bacterial cell membranes, a mechanism that can circumvent common resistance pathways. mdpi.com These efforts have led to the identification of compounds with significant antimicrobial activity against Gram-positive bacteria. mdpi.com

Another critical aspect is the enhancement of selectivity towards microbial or cancer cells over host cells to minimize toxicity. This is often achieved through strategic structural modifications. For example, the introduction of specific substituents on the indole (B1671886) ring or alterations in the peptide backbone can influence the compound's interaction with biological membranes and target proteins. The goal is to design molecules that preferentially bind to and act on the intended target, thereby reducing off-target effects.

Exploration of Novel Biological Targets and Therapeutic Applications

The versatility of the indole scaffold allows for its interaction with a wide array of biological targets, opening up new avenues for therapeutic applications beyond traditional uses. While the specific targets of N-(1H-indol-1-ylacetyl)glycylglycine are not yet elucidated, the broader class of indole derivatives has been shown to modulate the activity of numerous proteins and pathways involved in various diseases.

Table 1: Investigated Biological Targets of Indole Derivatives

Target ClassSpecific ExamplesPotential Therapeutic Application
Enzymes Tubulin, Protein Kinases (e.g., EGFR, VEGFR), Cyclooxygenases (COX-1, COX-2), DNA Gyrase, Lanosterol (B1674476) 14α-demethylaseAnticancer, Anti-inflammatory, Antibacterial, Antifungal
Receptors 5-HT Receptors, Cannabinoid Receptors (CB1)Neurological Disorders, Pain Management
Other Bacterial Cell MembranesAntibacterial

This table is for illustrative purposes and represents potential targets for the broader class of indole derivatives based on available research. The specific targets of this compound have not been identified.

Recent research has expanded the scope of indole derivatives to include novel targets in cancer, infectious diseases, and neurodegenerative disorders. In oncology, for example, indole compounds are being investigated as inhibitors of tubulin polymerization, a key process in cell division, and as modulators of various protein kinases that are often dysregulated in cancer. tandfonline.com In the realm of infectious diseases, indole-based molecules are being explored as inhibitors of bacterial DNA gyrase and fungal lanosterol 14α-demethylase, enzymes that are essential for microbial survival. researchgate.netacs.org

Furthermore, the anti-inflammatory properties of indole derivatives are being harnessed to develop new treatments for chronic inflammatory conditions. By targeting enzymes like cyclooxygenases (COX), these compounds can help to reduce inflammation and pain. The exploration of these and other novel biological targets will undoubtedly lead to the discovery of new therapeutic applications for indole-peptidomimetics.

Integration of Artificial Intelligence and Machine Learning for Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of indole-peptidomimetics is no exception. These computational tools are being employed to accelerate the identification of promising drug candidates, predict their biological activities, and optimize their properties.

In silico methods, such as molecular docking and molecular dynamics simulations, are used to model the interaction of indole-peptidomimetics with their biological targets. mdpi.com These simulations provide valuable insights into the binding modes and affinities of the compounds, helping researchers to prioritize which molecules to synthesize and test in the laboratory.

Machine learning algorithms, including random forests, support vector machines, and deep neural networks, are being trained on large datasets of chemical structures and their associated biological activities. mdpi.com These models can then be used to predict the bioactivity of new, untested compounds, significantly reducing the time and cost of drug discovery. mdpi.com For example, ML models can be developed to predict the antimicrobial or anticancer potency of a series of indole derivatives based on their structural features.

Furthermore, AI can be used to generate novel molecular structures with desired properties. Generative models can explore a vast chemical space to design new indole-peptidomimetics that are predicted to have high efficacy and low toxicity. The use of AI and ML in drug design is a rapidly growing area that holds immense promise for the development of the next generation of indole-based therapeutics.

Investigation of Synergistic Bioactivities with Other Agents

The investigation of synergistic bioactivities, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a promising strategy to enhance therapeutic efficacy and combat drug resistance. Indole derivatives are being explored in combination with a variety of other agents to achieve such synergistic effects.

A notable area of research is the combination of indole-based compounds with existing antibiotics to tackle multidrug-resistant bacteria. nih.gov Studies have shown that certain indole derivatives can potentiate the activity of conventional antibiotics, making them effective against otherwise resistant strains. nih.gov The proposed mechanism for this synergy often involves the indole compound disrupting the bacterial cell membrane, thereby increasing the permeability of the antibiotic into the cell. nih.gov

In cancer therapy, indole derivatives are being investigated in combination with established chemotherapeutic agents. The rationale is that the indole compound may target a different pathway or mechanism of cell death, leading to a more potent anticancer effect when used in conjunction with another drug.

The concept of creating hybrid molecules, where an indole scaffold is covalently linked to another pharmacologically active moiety, is also being explored. This approach aims to develop single molecules with dual or multiple modes of action, potentially leading to improved therapeutic outcomes. For instance, an indole moiety could be combined with a known anticancer agent to create a hybrid with enhanced tumor-targeting capabilities or a broader spectrum of activity.

Design of Targeted Delivery Systems for Enhanced Efficacy

The development of targeted delivery systems is a critical area of research aimed at improving the therapeutic index of drugs by increasing their concentration at the site of action while minimizing exposure to healthy tissues. For indole-peptidomimetics, targeted delivery strategies could significantly enhance their efficacy and reduce potential side effects.

One approach is the use of nanoparticle-based drug delivery systems. Encapsulating indole-peptidomimetics within nanoparticles, such as liposomes or polymeric nanoparticles, can protect the drug from premature degradation, improve its solubility, and facilitate its accumulation in target tissues through passive or active targeting mechanisms.

Another strategy involves conjugating the indole-peptidomimetic to a targeting ligand, such as an antibody or a peptide, that specifically recognizes and binds to receptors that are overexpressed on the surface of cancer cells or other diseased cells. This approach can lead to a highly selective delivery of the therapeutic agent to the intended site.

Furthermore, the design of stimuli-responsive delivery systems is being investigated. These systems are engineered to release their drug cargo in response to specific stimuli present in the target microenvironment, such as changes in pH, temperature, or the presence of certain enzymes. This allows for a more controlled and localized release of the drug, further enhancing its therapeutic effect. The application of these advanced drug delivery technologies to indole-peptidomimetics holds great potential for the development of more effective and safer medicines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.